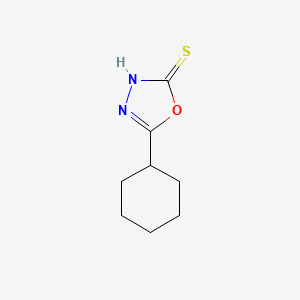![molecular formula C14H17ClF3N5O B1350815 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide](/img/structure/B1350815.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a tetrahydropyrazine ring with a dimethylaminomethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the tetrahydropyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the dimethylaminomethylene group: This step involves the reaction of the tetrahydropyrazine intermediate with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{4-[(dimethylamino)sulfonyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxamide
- 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(([(4-methylbenzyl)oxy]amino)methylene)tetrahydro-1(2H)-pyrazinecarboxamide
Uniqueness
The uniqueness of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyridine ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17ClF3N5O |
|---|---|
Peso molecular |
363.76 g/mol |
Nombre IUPAC |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H17ClF3N5O/c1-21(2)9-20-13(24)23-5-3-22(4-6-23)12-11(15)7-10(8-19-12)14(16,17)18/h7-9H,3-6H2,1-2H3 |
Clave InChI |
CUBVPQLZXLIAMH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)
![6-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-1,3-dimethyl-6H-furo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B1350746.png)

![Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B1350749.png)


![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)



![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide](/img/structure/B1350781.png)


